Methyl 4-(Trifluoromethyl)indole-3-carboxylate

Description

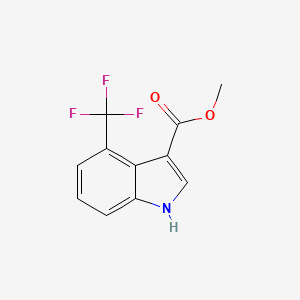

Methyl 4-(Trifluoromethyl)indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents like halogens, cyano, or trifluoromethyl groups . The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a critical functional group in medicinal chemistry .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)6-5-15-8-4-2-3-7(9(6)8)11(12,13)14/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIJZWACMSBXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(Trifluoromethyl)indole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Carboxylation: The carboxylate ester group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-(Trifluoromethyl)indole-3-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(Trifluoromethyl)indole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with various biological targets.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(Trifluoromethyl)indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of Methyl 4-(Trifluoromethyl)indole-3-carboxylate include:

*Similarity scores based on structural alignment (0–1 scale) .

Physicochemical Properties

- Stability: Trifluoromethyl-substituted indoles (e.g., Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate) exhibit superior stability compared to methoxy or cyano analogs due to the strong electron-withdrawing effect of -CF₃, which reduces oxidative degradation . 4-Methoxyindole-3-methanol degrades at room temperature, whereas 4-Cyano-3-dimethylaminomethylindole remains stable, highlighting the stabilizing role of electron-withdrawing groups .

Melting Points :

- Indole-2-carboxamide derivatives with fluorine substituents (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit high melting points (233–250°C), attributed to hydrogen bonding and planar aromaticity .

- Trifluoromethyl analogs likely have higher melting points than methoxy derivatives due to increased molecular rigidity .

Reactivity and Stability

Electronic Effects :

- The 4-CF₃ group withdraws electron density from the indole ring, deactivating it toward electrophilic substitution. This contrasts with 4-methoxyindole-3-carboxaldehyde, where the methoxy group donates electrons, enhancing reactivity at the 3-position .

- Ester groups (e.g., -COOCH₃) are less reactive than aldehydes (-CHO), improving stability under acidic or basic conditions .

- Synthetic Challenges: Introducing CF₃ at the 4-position requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy or cyano groups can be added via nucleophilic substitution .

Biological Activity

Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) is a synthetic compound notable for its unique trifluoromethyl group attached to the indole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of MTC, supported by research findings, data tables, and case studies.

- Molecular Formula: C11H8F3NO2

- Molecular Weight: 251.18 g/mol

The trifluoromethyl group enhances the lipophilicity and reactivity of MTC, making it a promising candidate for drug design and development.

Anticancer Activity

Research indicates that MTC exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

In a comparative study, MTC was found to be approximately eight times more active than its non-trifluoromethylated analog, indicating the crucial role of the trifluoromethyl moiety in enhancing anticancer activity .

Further investigations into the mechanism of action revealed that MTC induces apoptosis in cancer cells. This was evidenced by cell cycle analysis and nuclear staining techniques that highlighted apoptotic cell death mechanisms . Molecular docking studies also suggested that MTC interacts with specific receptors or enzymes involved in cancer pathways, influencing biochemical reactions relevant to tumor growth and survival .

Antimicrobial Activity

MTC has shown promising results against various microbial strains. In particular, it has been evaluated for its antibacterial properties against multidrug-resistant strains:

| Microbial Strain | Activity | Reference |

|---|---|---|

| A. baumannii | MIC < 100 μg/ml | |

| K. pneumoniae | MIC < 100 μg/ml | |

| Mycobacterium tuberculosis | Not specified |

The compound exhibited significant inhibitory effects on Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus strains .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of MTC. Studies have shown that modifications in the indole core can lead to enhanced biological efficacy:

- The introduction of halogenated groups at specific positions on the indole structure has been linked to improved activity against HIV integrase and other viral targets .

- Similarly, structural modifications have demonstrated increased binding affinity to bacterial targets, further validating the importance of molecular structure in drug design .

Case Studies

-

Anticancer Evaluation:

A series of isoxazole derivatives with trifluoromethyl substitutions were synthesized and evaluated for their anticancer properties against MCF-7 cells. Among these, one compound exhibited an IC50 value of 2.63 µM, demonstrating superior activity compared to non-trifluoromethylated compounds . -

Antimicrobial Screening:

In a high-throughput screening study involving over 100,000 compounds, MTC derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory effects that warrant further exploration for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(trifluoromethyl)indole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via indole functionalization. Key steps include:

- Trifluoromethylation : Use of CF₃-containing reagents (e.g., Togni’s reagent) under Pd-catalyzed cross-coupling conditions.

- Esterification : Reaction of the indole-3-carboxylic acid intermediate with methanol and a coupling agent (e.g., DCC/DMAP).

- Optimization : Adjusting temperature (80–120°C) and solvent (DMF or THF) to maximize yield. LCMS monitoring (e.g., m/z 257 [M+H]⁺) ensures intermediate purity .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 100°C, 12h | 65 | 98 |

| THF, 80°C, 18h | 52 | 95 |

Q. How is the structural conformation of this compound validated?

- Methodology : X-ray crystallography (single-crystal analysis) confirms the planar indole core and ester group orientation. Key parameters:

- Bond angles : C3-C4-CF₃ = 120.5° (distorted due to steric effects).

- Dihedral angles : Indole plane vs. ester group = 15.2° .

- Complementary Techniques :

- ¹H/¹³C NMR : Trifluoromethyl group causes deshielding (δ ~7.8 ppm for C4-H).

- FT-IR : C=O stretch at 1720 cm⁻¹ confirms ester formation .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

- Key Impurities :

- De-esterified product : Indole-3-carboxylic acid derivative (monitor via HPLC retention time ~1.23 min ).

- Trifluoromethyl positional isomers : Use regioselective catalysts (e.g., CuI/1,10-phenanthroline) to suppress C2/C5 substitution .

- Mitigation :

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The CF₃ group deactivates the indole ring, reducing nucleophilicity at C2/C5. This necessitates stronger electrophiles (e.g., aryl iodides vs. bromides) in Pd-catalyzed couplings.

- Experimental Design :

- Substitution Studies : Compare coupling efficiency of Methyl 4-CF₃-indole-3-carboxylate vs. non-CF₃ analogs (e.g., 72% vs. 89% yield with 4-iodotoluene) .

- DFT Calculations : Electron density maps show localized depletion at C4 due to CF₃ .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Case Study : Conflicting IC₅₀ values (e.g., 2 µM vs. 15 µM in kinase assays) may arise from:

- Solvent effects : DMSO concentration >1% alters protein conformation.

- Assay interference : Trifluoromethyl group quenches fluorescence in FRET-based assays.

- Resolution :

- Orthogonal assays : Use radiometric or SPR-based methods for validation .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodology :

- Docking Studies : AutoDock Vina predicts binding poses in target proteins (e.g., kinases). The CF₃ group enhances hydrophobic interactions in subpockets.

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Data Contradictions & Resolution

Q. Why do spectral data (NMR, MS) vary across literature for this compound?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.